2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile.
Thioether formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Indolin-1-yl group attachment: The final step involves the reaction of the thioether intermediate with an indoline derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, compounds like this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising for treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the aromatic rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: can be compared with other imidazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the indoline moiety, in particular, could enhance its interaction with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-10-6-11-21(15-20)29-23(18-7-2-1-3-8-18)16-27-25(29)31-17-24(30)28-14-13-19-9-4-5-12-22(19)28/h1-12,15-16H,13-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOMKDWTPUQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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